N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride

Catalog No.
S6894733
CAS No.
2839143-37-0
M.F
C7H15ClN2O2S
M. Wt
226.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonam...

CAS Number

2839143-37-0

Product Name

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide;hydrochloride

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

InChI

InChI=1S/C7H14N2O2S.ClH/c8-5-7(3-4-7)9-12(10,11)6-1-2-6;/h6,9H,1-5,8H2;1H

InChI Key

WVJHJCDNBGOGSW-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)NC2(CC2)CN.Cl

Canonical SMILES

C1CC1S(=O)(=O)NC2(CC2)CN.Cl

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride, also known as ACPS, is a synthetic compound currently under investigation for its potential therapeutic applications. Scientific research suggests ACPS may possess various pharmacological properties, making it a candidate for further study in specific contexts [].

II. Potential Applications of ACPS

Research suggests ACPS may act as a chloride channel activator, specifically targeting ClC-3 channels. Chloride channels are integral membrane proteins that regulate the flow of chloride ions across cell membranes. ClC-3 channels are expressed in various tissues, including the brain, skeletal muscle, and inner ear. Studies indicate that ACPS may activate ClC-3 channels, potentially influencing functions associated with these channels in different organs [, ].

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride is a synthetic compound characterized by its unique cyclopropyl structure and sulfonamide functional group. This compound is notable for its potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the aminomethyl group enhances its reactivity and biological interactions, making it a subject of interest in drug discovery.

  • Oxidation: N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride can be oxidized to form sulfonamides or other derivatives, depending on the reaction conditions and reagents used .
  • Substitution Reactions: The aminomethyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups, which can modify the compound's properties and enhance its biological activity.
  • Acid-Base Reactions: As a sulfonamide, this compound can act as a weak acid, participating in acid-base reactions that may alter its solubility and reactivity.

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride has shown promising biological activity in preliminary studies. It exhibits potential as an antimicrobial agent due to its sulfonamide structure, which is known for inhibiting bacterial growth by interfering with folic acid synthesis. Additionally, research indicates that this compound may have applications in treating various conditions, including cancer and inflammatory diseases, owing to its ability to modulate specific biological pathways.

The synthesis of N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride typically involves several key steps:

  • Formation of Cyclopropylamine: The initial step involves the synthesis of cyclopropylamine through cyclization reactions of suitable precursors.
  • Sulfonation: The cyclopropylamine is then reacted with sulfonyl chlorides to introduce the sulfonamide functional group.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is obtained by reacting the free base form of the compound with hydrochloric acid.

These steps can vary based on specific laboratory techniques and desired purity levels.

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting bacterial infections and possibly cancer.
  • Biochemical Research: The compound can be utilized in studies exploring enzyme inhibition and metabolic pathways due to its ability to interact with biological systems.
  • Agricultural Chemistry: There may be applications in agrochemicals, particularly as a pesticide or herbicide, given its biological activity.

Interaction studies are crucial for understanding how N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride interacts with biological targets. Preliminary data suggest that it may interact with enzymes involved in folate metabolism. Further studies using techniques such as molecular docking and enzyme kinetics could provide insights into its mechanism of action and potential side effects.

Several compounds share structural similarities with N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
SulfanilamideContains an amino group and sulfonamideFirst sulfa drug; significant historical importance
CyclophosphamideContains a phosphoramide groupUsed primarily as a chemotherapy agent
N-[1-(aminomethyl)cyclobutyl]cyclobutanesulfonamideSimilar cyclobutane structurePotentially different pharmacokinetics and toxicity

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride stands out due to its unique cyclopropane framework, which may confer distinct pharmacological properties compared to other similar compounds. This uniqueness could lead to novel therapeutic applications not currently addressed by existing drugs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

226.0542766 g/mol

Monoisotopic Mass

226.0542766 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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